Acalisib

Catalog No.
S548988
CAS No.
870281-34-8
M.F
C21H16FN7O
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acalisib

CAS Number

870281-34-8

Product Name

Acalisib

IUPAC Name

6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one

Molecular Formula

C21H16FN7O

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1

InChI Key

DOCINCLJNAXZQF-LBPRGKRZSA-N

SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

GS-9820; GS9820; GS 9820; CAL120; CAL 120; CAL-120; Acalisib.

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Description

The exact mass of the compound Acalisib is 401.14004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acalisib is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically targeting the delta isoform (PI3Kδ). PI3Kδ is a signaling molecule involved in various cellular processes, including cell growth, survival, and proliferation. By inhibiting PI3Kδ, Acalisib disrupts these processes in cancer cells, potentially leading to cell death or growth arrest [].

Preclinical Studies:

Acalisib has been evaluated in various preclinical studies using cancer cell lines and animal models. These studies have shown that Acalisib can inhibit the growth and survival of cancer cells, particularly those with mutations in the PI3K pathway [, ]. Additionally, Acalisib has been shown to synergize with other chemotherapeutic agents, potentially improving their efficacy [].

Clinical Trials:

Acalisib has been investigated in clinical trials for various hematological malignancies, including chronic lymphocytic leukemia (CLL) and marginal zone lymphoma (MZL) []. These trials have demonstrated promising results, with Acalisib showing efficacy and acceptable tolerability profiles.

Acalisib, also known as GS-9820, is a selective inhibitor of the phosphoinositide 3-kinase delta isoform (PI3Kδ) and beta isoform (PI3Kβ). It is classified under the class I phosphoinositide 3-kinases, which play a crucial role in various cellular processes, including growth, proliferation, and survival. Acalisib has shown promising clinical efficacy in treating hematological malignancies, particularly in patients with relapsed or refractory lymphoid cancers .

Acalisib acts by competitively binding to the ATP-binding pocket of PI3Kδ, thereby inhibiting its enzymatic activity []. This disrupts the PI3Kδ signaling pathway, leading to decreased cell proliferation and survival in cancer cells [].

That typically utilize quinazoline derivatives as starting materials. One of the reported methods includes a one-pot procedure that combines various reagents to yield Acalisib efficiently. The formal synthesis pathways have been documented, highlighting the importance of optimizing reaction conditions to enhance yield and purity . The key steps often involve cyclization reactions that form the core structure of Acalisib.

Acalisib has demonstrated significant biological activity in various preclinical and clinical studies. It selectively inhibits PI3Kδ, which is predominantly expressed in immune cells, making it particularly effective against B-cell malignancies. In phase 1 clinical trials, Acalisib exhibited a favorable safety profile and showed efficacy in reducing tumor burden in patients with chronic lymphocytic leukemia and follicular lymphoma . Additionally, it has been noted to reduce lamellipodia spreading in osteoclasts and inhibit proliferation in multiple myeloma cells .

Acalisib is primarily being explored for its applications in oncology, particularly for treating various hematological malignancies such as:

  • Chronic lymphocytic leukemia
  • Follicular lymphoma
  • Multiple myeloma

Its ability to selectively inhibit PI3Kδ makes it a candidate for therapies aimed at modulating immune responses and targeting cancer cells while minimizing effects on normal cells .

Studies investigating the interactions of Acalisib with other drugs have indicated potential synergies with other therapeutic agents used in cancer treatment. For instance, combining Acalisib with chemotherapy or other targeted therapies may enhance therapeutic efficacy while potentially reducing resistance mechanisms observed with monotherapy approaches. Further research is ongoing to elucidate the full spectrum of drug interactions and their implications for treatment regimens .

Several compounds exhibit structural and functional similarities to Acalisib. Below are some notable examples:

Compound NameMechanism of ActionUnique Features
IdelalisibSelective PI3Kδ inhibitorFirst-in-class agent approved for CLL treatment
DuvelisibDual inhibitor of PI3Kδ and PI3KγBroader spectrum of action against B-cell malignancies
CopanlisibPI3Kα/δ inhibitorAdministered intravenously; used in follicular lymphoma
TazemetostatEZH2 inhibitorTargets epigenetic regulation rather than signaling pathways

Acalisib stands out due to its selectivity for PI3Kδ over other isoforms, which may lead to fewer side effects compared to less selective inhibitors. Its ongoing development aims to refine its application in targeted cancer therapies while maintaining a focus on patient safety and efficacy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

401.14003632 g/mol

Monoisotopic Mass

401.14003632 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OVW60IDW1D

Pharmacology

Acalisib is an inhibitor of the beta and delta isoforms of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities. Acalisib inhibits the activity of PI3K, thereby preventing the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which decreases tumor cell proliferation and induces cell death. PI3K-mediated signaling is often dysregulated in cancer cells; the targeted inhibition of PI3K is designed to preserve PI3K signaling in normal, non-neoplastic cells.

Other CAS

870281-34-8

Wikipedia

Acalisib

Dates

Modify: 2023-08-15
1: Shugg RP, Thomson A, Tanabe N, Kashishian A, Steiner BH, Puri KD, Pereverzev A, Lannutti BJ, Jirik FR, Dixon SJ, Sims SM. Effects of isoform-selective phosphatidylinositol 3-kinase inhibitors on osteoclasts: actions on cytoskeletal organization, survival, and resorption. J Biol Chem. 2013 Dec 6;288(49):35346-57. doi: 10.1074/jbc.M113.507525. Epub 2013 Oct 16. PubMed PMID: 24133210; PubMed Central PMCID: PMC3853283

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